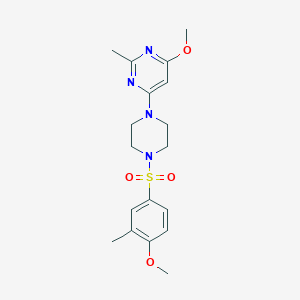

![molecular formula C16H19N3O4S B2539443 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034247-62-4](/img/structure/B2539443.png)

4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

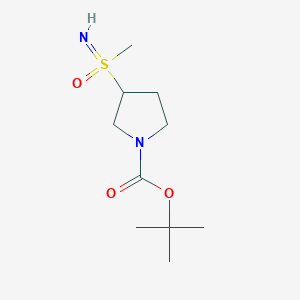

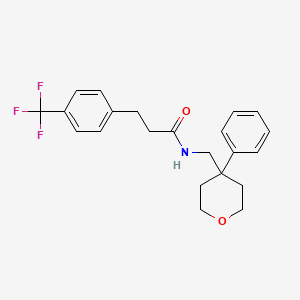

The compound “4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring—a phenomenon called “pseudorotation” . The spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the pharmaceutical industry due to their broad synthetic applications and bioavailability. These scaffolds are utilized in the development of various therapeutic agents, demonstrating the chemical's importance in drug discovery and development processes. The review by Parmar, Vala, and Patel (2023) highlights the application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for synthesizing these compounds, indicating the compound's significance in enhancing the efficiency and sustainability of medicinal chemistry research (Parmar, Vala, & Patel, 2023).

Environmental Impact of Organic UV Filters

The environmental effects of organic UV filters, such as oxybenzone, are increasingly scrutinized due to their persistence in water sources and potential contributions to coral reef bleaching. Although not directly related to "4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine," understanding the environmental fate and impact of chemically similar compounds provides crucial insights into the ecological implications of synthetic organic compounds. Schneider and Lim (2019) offer a comprehensive review of the environmental concerns associated with commonly used UV filters, underscoring the necessity for environmentally benign alternatives in personal care products (Schneider & Lim, 2019).

Anticorrosive Properties of Quinoline Derivatives

Quinoline and its derivatives, characterized by a nitrogenous bicyclic heterocyclic structure, demonstrate significant anticorrosive properties, making them valuable in materials science for protecting metals against corrosion. The review by Verma, Quraishi, and Ebenso (2020) details how quinoline derivatives form stable chelating complexes with metallic surfaces, highlighting the potential of "this compound" and similar compounds in developing new anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).

Pharmacological Characteristics of Structurally Related Compounds

Investigating the pharmacological properties of structurally related compounds, such as vanillic acid and its analogs, offers insights into the potential therapeutic applications of "this compound." Vanillic acid, for instance, is noted for its antioxidant, anti-inflammatory, and neuroprotective properties, suggesting that compounds with a methoxybenzenesulfonyl moiety could also possess significant biological activities. Ingole et al. (2021) review the versatile applications and pharmacological effects of vanillic acid, providing a foundation for exploring the biological relevance of similar compounds (Ingole et al., 2021).

Future Directions

properties

IUPAC Name |

4-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-12-17-8-6-16(18-12)23-14-7-9-19(11-14)24(20,21)15-5-3-4-13(10-15)22-2/h3-6,8,10,14H,7,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYNMYHUNABFPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.